molecular formula C23H18FN3O3 B11311433 N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(3-methylphenoxy)acetamide

N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(3-methylphenoxy)acetamide

Cat. No.: B11311433
M. Wt: 403.4 g/mol
InChI Key: XAZCKIOABYCMLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(3-methylphenoxy)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a fluorophenyl group, an oxadiazole ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(3-methylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Coupling with Phenoxyacetamide: The final step involves coupling the oxadiazole intermediate with phenoxyacetamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(3-methylphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(3-methylphenoxy)acetamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(3-methylphenoxy)acetamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties

Properties

Molecular Formula

C23H18FN3O3

Molecular Weight

403.4 g/mol

IUPAC Name

N-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C23H18FN3O3/c1-15-5-4-6-18(13-15)29-14-21(28)25-20-8-3-2-7-19(20)23-26-22(27-30-23)16-9-11-17(24)12-10-16/h2-13H,14H2,1H3,(H,25,28)

InChI Key

XAZCKIOABYCMLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.